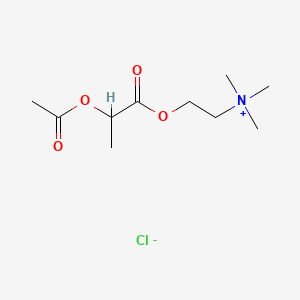
Acetoxy-methyl acetylcholine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetoxy-methyl acetylcholine chloride is a chemical compound that belongs to the class of acetylcholine analogs Acetylcholine is a neurotransmitter that plays a significant role in various physiological functions, including muscle activation, memory, and learning
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetoxy-methyl acetylcholine chloride typically involves the acetylation of methyl acetylcholine. The process begins with the reaction of methyl acetylcholine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methyl acetylcholine+Acetyl chloride→Acetoxy-methyl acetylcholine chloride+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetoxy-methyl acetylcholine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Acetoxy-methyl acetylcholine chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on biological systems, particularly in neurotransmission and muscle activation.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders and muscle-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetoxy-methyl acetylcholine chloride involves its interaction with acetylcholine receptors. The compound mimics the action of acetylcholine by binding to muscarinic and nicotinic receptors, leading to the activation of downstream signaling pathways. This results in various physiological effects, including muscle contraction and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Acetylcholine: The parent compound with similar neurotransmitter functions.
Methacholine: A synthetic analog used in bronchial challenge tests.
Carbachol: Another analog with longer-lasting effects due to resistance to acetylcholinesterase.
Uniqueness
Acetoxy-methyl acetylcholine chloride is unique due to its specific acetoxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
38939-85-4 |
|---|---|
Molecular Formula |
C10H20ClNO4 |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H20NO4.ClH/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
QENRWINHIGJULD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


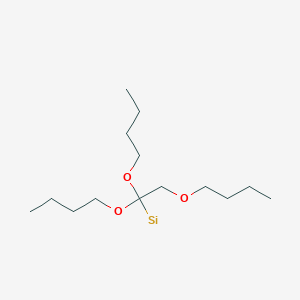
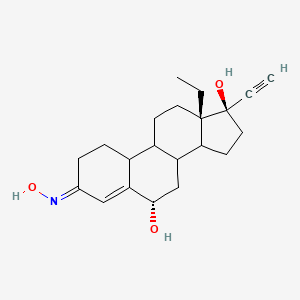
![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)
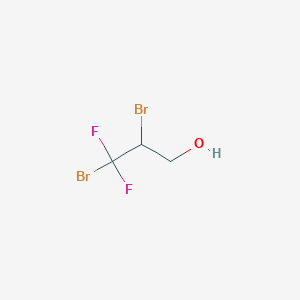

![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
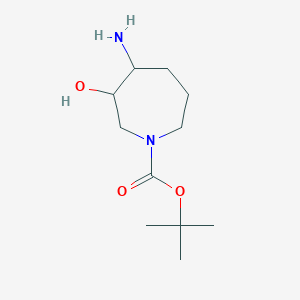
![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)
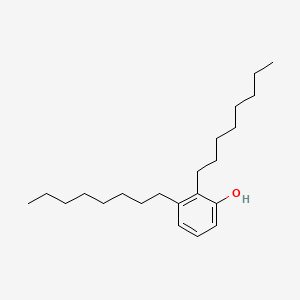
![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
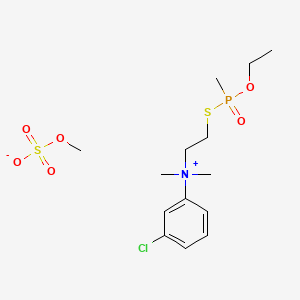
![4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid](/img/structure/B13730764.png)
